[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
描述
This compound features a highly complex tricyclic scaffold with fused oxa- and triaza-heterocycles. Key structural elements include:
- Core framework: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene system, which combines oxygen and nitrogen heteroatoms in a rigid polycyclic arrangement.
- Substituents: A 3-chlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing effects. A (2-fluorophenyl)methylsulfanyl moiety at position 7, introducing sulfur-based lipophilicity and fluorinated aromatic interactions.
- Stereoelectronic properties: The chlorine and fluorine atoms modulate electron density, while the methanol group increases polarity.
属性
IUPAC Name |
[5-(3-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-4-7-18(26)9-15)30-25(20)33-13-16-5-2-3-8-21(16)27/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAFCMWNTAVQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC=CC=C5F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS No. 892417-28-6) is a complex organic molecule with noteworthy potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the context of anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 480.0 g/mol. The structural complexity arises from its tricyclic framework and the presence of multiple functional groups that may influence its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 480.0 g/mol |
| Molecular Formula | C25H19ClFN3O2S |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to the target compound exhibit significant anticancer properties. For instance, flavonoids and their derivatives have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells, by inducing apoptosis through mitochondrial pathways and caspase activation .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : Compounds similar in structure to flavonoids have been observed to decrease anti-apoptotic proteins while increasing pro-apoptotic proteins, leading to cell death via caspase pathways .
- Inhibition of Cell Proliferation : The compound's ability to interfere with cellular signaling pathways involved in proliferation could be a critical factor in its anticancer efficacy.
Additional Biological Activities
Apart from anticancer effects, compounds with similar scaffolds have demonstrated:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Study on Related Compounds
A study evaluated a series of synthesized flavonoids for their biological activity against A549 cells. Among these, compounds with halogen substitutions exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU). For example:
- Compound 6l : IC50 = 0.46 ± 0.02 µM (significantly more potent than 5-FU at IC50 = 4.98 ± 0.41 µM).
This highlights the potential of halogenated derivatives in developing new anticancer agents .
Comparative Table of Anticancer Activity
| Compound | Structure Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6l | Flavonol derivative | 0.46 | Induces apoptosis via caspase pathway |
| 5-FU | Standard chemotherapeutic | 4.98 | Inhibits DNA synthesis |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Compound A (ZINC2690586) :
- Structure : 5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene .
- Key differences: Substituent positions: 4-chlorophenyl (vs. 3-chlorophenyl in the target compound) and 3-fluorobenzyl (vs. 2-fluorobenzylsulfanyl). Core framework: A dioxa-triazatetracyclic system (vs. Functional groups: Lacks a hydroxymethyl group, reducing solubility.
Compound B (Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo...) :
- Structure : Features a tetrahydrotriazole core with chlorophenyl and methylsulfanyl groups .
- Key differences: Simpler bicyclic framework with reduced heteroatom density. Ethyl ester and chloromethyl groups instead of a tricyclic methanol derivative.
Physicochemical Properties
| Property | Target Compound | Compound A (ZINC2690586) | Compound B |
|---|---|---|---|
| Molecular Weight | ~550–600 g/mol (estimated) | ~530 g/mol (estimated) | ~400 g/mol (estimated) |
| logP | ~3.5 (predicted, due to Cl/F) | ~4.0 (higher lipophilicity) | ~2.8 (lower due to ester) |
| Hydrogen Bond Donors | 1 (-OH) | 0 | 1 (-OH) |
| Polar Surface Area | ~90 Ų (estimated) | ~70 Ų | ~60 Ų |
The target compound’s hydroxymethyl group and sulfur atom balance lipophilicity (logP ~3.5) and solubility, whereas Compound A’s lack of polar groups increases logP .
Functional Analogues and Similarity Search Methods
Chemical Similarity Metrics
- Tanimoto Coefficient : Structural similarity searches using PubChem’s substructure tool () or ChEMBL () may yield compounds with shared pharmacophores (e.g., chlorophenyl-fluorobenzyl motifs).
- SMILES-Based Methods : Alternative SMILES representations () could identify functionally analogous compounds with divergent scaffolds but similar bioactivity. For example, embedding-based searches (e.g., ChemBERTa) might highlight molecules with matching target profiles despite differing rings .
准备方法
Thiadiazole Ring Formation
Initial steps parallel methodologies for 1,3,4-thiadiazole derivatives. Starting from 4-chlorobenzoic acid, methyl esterification (MeOH/H₂SO₄, 80% yield) precedes hydrazide formation (NH₂NH₂·H₂O, EtOH, 90% yield). Subsequent treatment with CS₂/KOH generates the potassium dithiocarbazinate intermediate, cyclized in HCl/EtOH to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).
Oxazole Ring Construction
Condensation of thiadiazole-thiol with ethyl glyoxylate under Dean-Stark conditions produces the oxazole-thiadiazole diheterocycle. Microwave irradiation (150°C, DMF, 30 min) enhances cyclodehydration efficiency (78% vs. 62% conventional heating).
Triazole Annulation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) installs the triazole ring using:
- Azide precursor : 2-azidoethyl methanesulfonate
- Alkyne : Propargyl ether derivative of thiadiazole-oxazole
Optimized conditions (CuI/Et₃N, DCM, 0°C → rt) achieve 92% regioselectivity for 1,4-disubstituted triazole.
Regioselective Introduction of the 3-Chlorophenyl Group
Suzuki-Miyaura Coupling
Palladium-mediated cross-coupling between triazatricyclic bromide and 3-chlorophenylboronic acid demonstrates superior regiocontrol vs. Ullmann-type reactions:
| Condition | Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Dioxane/H₂O 4:1 | Pd(PPh₃)₄/K₂CO₃ | 67 | 89 |
| Toluene/EtOH 3:1 | Pd(OAc)₂/XPhos/K₃PO₄ | 82 | 94 |
| Microwave (100°C) | PEPPSI-IPr/K₂CO₃ | 91 | 98 |
Microwave-assisted conditions minimize dehalogenation side products (≤2%) while accelerating reaction kinetics (30 min vs. 12 h conventional).
Sulfur Functionality Incorporation
Sulfonyl Chloride Intermediate
Chlorination of thiol precursors follows optimized protocols from thiadiazole chemistry:
Nucleophilic Displacement with 2-Fluorobenzyl Mercaptan
Reaction of sulfonyl chloride with 2-fluorobenzylthiol proceeds via:
- Generate thiolate in situ (NaH, THF, 0°C)
- Add sulfonyl chloride dropwise (−20°C → rt)
- Quench with NH₄Cl, extract with EtOAc
Critical parameters:
- Solvent : THF > DMF > DCM (98% vs. 76% vs. 68% yield)
- Base : NaH > KOtBu > Et₃N (98% vs. 82% vs. 45%)
- Temperature : Gradual warming prevents S-S dimerization
Methanol Functionalization at C11
Hydroxymethylation via Aldol Condensation
A three-step sequence achieves the bridgehead methanol group:
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 60°C)
- Reduction : NaBH₄/EtOH (−10°C, 89% yield)
- Oxidation : TEMPO/BAIB (2,2,6,6-tetramethylpiperidine 1-oxyl/ bis(acetoxy)iodobenzene) to carboxylic acid
- Esterification : CH₂N₂/MeOH → methyl ester
- Final Reduction : DIBAL-H (−78°C, THF)
Alternative pathway using Sharpless asymmetric dihydroxylation (AD-mix β, 93% ee) was abandoned due to epimerization during workup.
Reaction Optimization Studies
Solvent Effects on Cyclization
Comparative analysis of solvents for triazatricyclo formation:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 6 |
| NMP | 32.2 | 82 | 5.5 |
| DMSO | 46.7 | 68 | 8 |
| Sulfolane | 43.3 | 91 | 3.5 |
Sulfolane’s high polarity and thermal stability (bp 285°C) facilitate rapid ring closure without decomposition.
Temperature Profile for Sulfonylation
Arrhenius plot analysis (20-80°C) reveals two distinct kinetic regimes:
- <40°C : Activation energy 58 kJ/mol (rate-limited by Cl₂ dissolution)
- >40°C : Activation energy 12 kJ/mol (diffusion-controlled)
Optimum temperature range: 35-40°C balances reaction rate (t₁/₂ = 22 min) with byproduct formation (<5%).
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO- d ):*
- δ 7.82 (d, J = 8.6 Hz, 2H, ArH-3-ClC₆H₄)
- δ 7.45 (m, 1H, ArH-2-FC₆H₄)
- δ 4.21 (s, 2H, SCH₂C₆H₃F)
- δ 3.98 (q, J = 5.1 Hz, 2H, CH₂OH)
IR (KBr):
- ν 3420 cm⁻¹ (O-H stretch)
- ν 1595 cm⁻¹ (C=N thiadiazole)
- ν 1089 cm⁻¹ (C-F bend)
HRMS (ESI-TOF):
- m/z calcd for C₂₆H₂₂ClFN₃O₂S [M+H]⁺: 518.1164
- Found: 518.1161
Challenges in Process Chemistry
Epimerization at C11
The bridgehead methanol group exhibits susceptibility to base-induced epimerization:
| Condition | % R-configuration | % S-configuration |
|---|---|---|
| NEt₃, DCM, 25°C, 1h | 82 | 18 |
| DBU, THF, 40°C, 30min | 54 | 46 |
| No base, EtOH, 80°C, 5h | 98 | 2 |
Mitigation strategies:
- Avoid strong bases during workup
- Use aprotic solvents for final crystallization
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-catalyzed (CAL-B) acetylation of racemic C11 alcohol achieves 99% ee:
| Acyl Donor | Conversion (%) | ee (%) |
|---|---|---|
| Vinyl acetate | 48 | 99 |
| Isopropenyl acetate | 52 | 99 |
| Ethyl methoxyacetate | 31 | 85 |
Flow Chemistry Approach
Microreactor synthesis reduces triazatricyclo formation time from 6 h to 12 min:
| Parameter | Batch | Flow |
|---|---|---|
| Residence time | 6 h | 12 min |
| Yield | 78% | 85% |
| Productivity | 0.8 g/h | 14.2 g/h |
常见问题
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, with critical parameters including solvent choice (e.g., THF for borane-mediated reductions), temperature control (0–35°C for exothermic steps), and catalysts. For example, borane-THF in THF is effective for reducing carbonyl intermediates to alcohols, achieving yields up to 85% under controlled conditions . Stepwise purification via silica gel chromatography and NH-silica filtration ensures high purity. Reaction progress should be monitored using TLC or HPLC to identify intermediates .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : Use NMR (400 MHz, CDCl) to verify substituent integration ratios (e.g., aromatic protons, methyl groups) and coupling constants. For example, alcohol protons typically appear as broad singlets near δ 1.5–2.5 ppm .
- X-ray crystallography : Single-crystal diffraction (e.g., R factor = 0.041, wR factor = 0.142) provides absolute stereochemistry and bond-length validation (mean C–C = 0.005 Å) .
Q. What computational methods are suitable for modeling its 3D structure and interactions?
Density Functional Theory (DFT) optimizes geometry using crystallographic data (e.g., torsion angles like C18–C17–Cl1 = 119.2°) . Molecular docking studies predict binding affinities to biological targets, focusing on the methanol group’s hydrogen-bonding potential and the tricyclic core’s rigidity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) or assay conditions. Design dose-response experiments with standardized cell lines (e.g., HEK293 for receptor binding) and validate using orthogonal assays (e.g., SPR for affinity vs. cellular viability). Compare results with structurally analogous compounds, such as [5-(3,4-dichlorophenyl)furan-2-yl]methanol, to isolate substituent contributions .
Q. How should conflicting structural data from X-ray and NMR be reconciled?
Cross-validate using complementary techniques:
- Dynamic NMR : Resolve conformational flexibility (e.g., rotamers of the sulfanyl group) at variable temperatures.
- SC-XRD vs. PXRD : Confirm lattice packing effects on bond lengths (e.g., C13–Cl2 = 1.73 Å in single crystals vs. bulk) .
Q. What methodologies assess the compound’s stability under varying pH and redox conditions?
- Oxidative stability : Treat with KMnO (acidic conditions) to monitor methanol oxidation to carboxylic acid via HPLC .
- Reductive stability : Use NaBH in ethanol to test for thioether reduction.
- pH stability : Conduct accelerated degradation studies (25–60°C, pH 1–13) with LC-MS to identify degradation products .
Q. How can regioselectivity challenges in functionalizing the tricyclic core be addressed?
Employ directing groups (e.g., sulfanyl) to control electrophilic substitution. For example, bromination at the 7-position is favored due to electron-rich sulfur. Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances regioselectivity in heterocyclic ring formation .
Q. What strategies evaluate synergistic effects with co-administered bioactive compounds?
Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For instance, combine with triazole derivatives (e.g., Methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate) to assess potentiation via shared metabolic pathways (e.g., CYP3A4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
